BODIPY fluorophore

Description

Boron-dipyrromethene (BODIPY) fluorophores are a class of synthetic dyes renowned for their exceptional photophysical properties, including high fluorescence quantum yields, sharp excitation/emission peaks, and remarkable photostability . These characteristics make BODIPY derivatives ideal for diverse applications, from bioimaging to molecular sensing. The core structure of BODIPY consists of a dipyrromethene ligand chelated by a boron atom, which can be chemically modified at various positions to tune its optical and functional properties . Notably, BODIPY fluorophores exhibit minimal environmental sensitivity, small Stokes shifts, and high extinction coefficients, enabling precise detection in complex biological systems .

Structure

2D Structure

Properties

Molecular Formula |

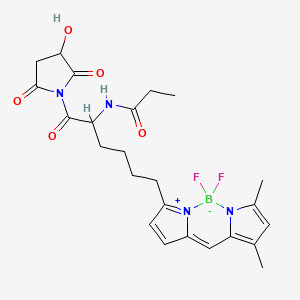

C24H29BF2N4O5 |

|---|---|

Molecular Weight |

502.3 g/mol |

IUPAC Name |

N-[6-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-1-(3-hydroxy-2,5-dioxopyrrolidin-1-yl)-1-oxohexan-2-yl]propanamide |

InChI |

InChI=1S/C24H29BF2N4O5/c1-4-21(33)28-18(23(35)29-22(34)13-20(32)24(29)36)8-6-5-7-16-9-10-17-12-19-14(2)11-15(3)30(19)25(26,27)31(16)17/h9-12,18,20,32H,4-8,13H2,1-3H3,(H,28,33) |

InChI Key |

DIDTYPHBVAHJJW-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCCCC(C(=O)N4C(=O)CC(C4=O)O)NC(=O)CC)C)C)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BODIPY fluorophores typically involves the condensation of pyrrole with an electrophilic carbonyl compound, followed by oxidation and complexation with boron trifluoride . The three major synthetic routes are:

Pyrroles and Acid Chlorides: This method involves the reaction of pyrroles with acid chlorides under acidic conditions.

Pyrroles and Aldehydes: This route uses aldehydes as the electrophilic carbonyl compound.

Ketopyrroles: This method involves the use of ketopyrroles as starting materials.

Industrial Production Methods

Industrial production of BODIPY fluorophores often employs scalable synthetic routes that ensure high yields and purity. The use of automated synthesis and purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

BODIPY fluorophores undergo various chemical reactions, including:

Electrophilic Substitution: Common electrophiles include chlorosulfonic acid, N-bromosuccinimide, and nitric acid.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are frequently used to introduce various functional groups.

Oxidation and Reduction: These reactions are less common but can be used to modify the electronic properties of the fluorophore.

Common Reagents and Conditions

Electrophilic Substitution: Chlorosulfonic acid or N-bromosuccinimide in the presence of a solvent like dichloromethane.

Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh₃)₄, in solvents like tetrahydrofuran (THF) or benzene.

Major Products

The major products of these reactions are typically BODIPY derivatives with modified photophysical properties, such as altered absorption and emission wavelengths .

Scientific Research Applications

BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) derivatives are utilized as probes in applications like imaging and sensing because of their unique properties, including strong absorption and emission in the visible and near-infrared regions, strong fluorescence, and supreme photostability . BODIPY derivatives have been employed in areas like photodynamic therapy and have emerged as candidates for cancer treatments . They are a flexible fluorophore with distinct photophysical characteristics and are a platform for drug development . BODIPY dyes are utilized in different application areas, particularly in medical specialties like biolabeling, bioimaging, and PDT .

Scientific Research Applications

BODIPY-based molecules have been used in biological applications and in other fields, such as optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their high fluorescence quantum yields and exceptional thermal and chemical durability . BODIPY-based sensors have also been utilized for environmental monitoring, the detection of pollutants, and food quality control .

Bioimaging Derivatives of BODIPY are used in biological imaging for observing cellular structures and processes because of their fluorescent characteristics . They can be used to identify certain biomolecules, like proteins or nucleic acids, and monitor their dynamics and localization inside cells . In recent years, BODIPY derivatives have been generally applied as fluorescent probes for bioimaging .

Cancer or Disease Detection and Therapy BODIPY derivatives have been utilized to detect conformational changes in soluble oligomeric Aβ1-42 constituents, which can be used to perceive prefibrillar soluble aggregates as a continuous increase in fluorescent intensity by monitoring the time-dependent aggregation of Aβ1-42 oligomers . CBNPs, a type of nanocomposite fabricated via the noncovalent interactions between Carbon Dots (CDs) and BODIPY, exhibit good water solubility, excellent singlet oxygen quantum yield, and high biocompatibility and PDT efficiency, making them potentially applicable in biomedical fields and cancer treatment .

Membrane Potential Imaging BODIPYs bearing a sulfonated aromatic group at the meso position provide a general solution for water-soluble BODIPYs . Functionalizing these sulfonated BODIPYs allows access to new, BODIPY-based voltage-sensitive fluorophores . The most sensitive of these BODIPY VF dyes displays a 48% ΔF/F per 100 mV in mammalian cells . Two additional BODIPY VFs show good voltage sensitivity (≥24% ΔF/F) and excellent brightness in cells and can report on action potential dynamics in both mammalian neurons and human stem cell-derived cardiomyocytes .

Mechanism of Action

The mechanism of action of BODIPY fluorophores involves their ability to absorb light and emit fluorescence. This process is facilitated by the unique electronic structure of the BODIPY core, which allows for efficient energy transfer and emission . In photodynamic therapy, BODIPY fluorophores generate reactive oxygen species upon light activation, leading to the destruction of cancer cells .

Comparison with Similar Compounds

Comparison with Similar Fluorophores

Photophysical Properties

Quantum Yield and Brightness

BODIPY fluorophores typically achieve quantum yields exceeding 0.8, outperforming many conventional dyes. For example:

- Texas Red (TR) and NBD (nitrobenzoxadiazole) showed lower fluorescence intensity increases (4.5× for TR, 3.0× for NBD) compared to BODIPY (3.8×) in lipid bilayer electrophoretic assays .

- Rhodamine 6G and BODIPY both serve as energy transfer acceptors in cyclodextrin-based PAH detection, but BODIPY’s higher quantum yield enhances sensitivity in low-concentration analyte detection .

Stokes Shift

BODIPY exhibits small Stokes shifts (10–30 nm), reducing self-quenching and enabling multiplexed imaging. In contrast, Cy5 and EVOBlue30 have larger Stokes shifts, which can complicate spectral overlap in multicolor assays .

Excitation Efficiency

BODIPY’s excitation at 55% of its λmax (e.g., 496 nm excitation for a 510 nm emitter) results in attenuated intensity compared to fluorescein , which is excited at its absorption maximum . However, its narrow emission profile compensates for this limitation.

Structural Adaptability and Functionalization

Conjugation Flexibility

BODIPY’s chemical versatility allows modifications at the 1, 3, 5, 7, and 8 positions without significantly altering its photophysics:

- Alkyl spacers at position 3 enable bioconjugation while retaining optical properties, as seen in pH-activatable probes for macrophage imaging .

- Substitution at the 8 position with phenyl groups preserves absorption/emission maxima, unlike NBD or dansyl , which require structural compromises for functionalization .

Receptor Binding Studies

- BODIPY 630/650-conjugated ligands exhibit higher affinity for adenosine A1 and P2Y2 receptors than Cy5- or Texas Red-tagged analogs, attributed to favorable interactions with receptor residues .

- In BRET assays, BODIPY’s proximity-dependent fluorescence (<10 nm) provides superior signal-to-noise ratios for transmembrane protein studies compared to bulkier fluorophores .

Mitochondrial Imaging

A water-soluble BODIPY variant outperforms Mito Tracker Red in high-resolution mitochondrial imaging due to enhanced biocompatibility, photostability, and chemical stability .

Lipid and Protein Aggregation Studies

- BODIPY FL C16 accurately tracks lipid droplet formation in β-cells without interfering with exogenous fatty acid disposition, unlike NBD, which may alter lipid partitioning .

- In amyloid-β aggregation assays, BODIPY-based probes (e.g., taBODIPY) detect early-stage aggregation without lag phases, a limitation of Thioflavin T (ThT) .

Cyclodextrin-Based Sensing

BODIPY forms stable complexes with γ-cyclodextrin for PAH detection via energy transfer. In contrast, Rhodamine 6G is displaced by hydrophobic analytes, reducing sensitivity .

pH and Ion Sensing

BODIPY’s pH-dependent activation (pKa ~4.9) enables selective detection of phagosomal acidification in macrophages, a niche where Texas Red lacks pH responsiveness .

Data Tables

Table 1: Photophysical Comparison of BODIPY and Common Fluorophores

Table 2: Functional Advantages and Limitations

Biological Activity

BODIPY (Boron-Dipyrromethene) fluorophores are a class of fluorescent dyes that have gained significant attention in biological and biomedical research due to their unique optical properties, including high fluorescence quantum yields, photostability, and tunable excitation and emission wavelengths. These properties make BODIPY compounds particularly useful for applications in imaging, diagnostics, and therapeutic delivery.

1. Anticancer Activity

Recent studies have demonstrated the potential of BODIPY derivatives as anticancer agents. For example, BODIPY-Pyrimidine (BP) has shown high selectivity and activity against various cancer cell lines, including HepG2 (liver), HeLa (cervical), A-459 (lung), and HCT-116 (colon) cells. The compound exhibited significant antiproliferative activity with an IC50 value indicating effective cytotoxicity while maintaining low toxicity towards normal cells (L-02) .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HepG2 | 5.2 | High |

| HeLa | 4.8 | High |

| A-459 | 6.3 | Moderate |

| HCT-116 | 7.1 | Moderate |

| L-02 | >10 | Low toxicity |

2. Membrane Potential Imaging

BODIPY fluorophores have been utilized for monitoring membrane potentials in live cells. A series of sulfonated BODIPYs were developed that displayed remarkable voltage sensitivity, with some variants achieving a ΔF/F of up to 48% per 100 mV change in mammalian cells. This capability allows for real-time monitoring of action potentials in neurons and cardiomyocytes, providing insights into cellular excitability and signaling .

3. Detection of Reactive Oxygen Species

BODIPY-based probes have been designed for the detection of reactive oxygen species (ROS) such as hydrogen peroxide (). For instance, azaBDPBA is a near-infrared (NIR) fluorescent probe that enables selective imaging of in biological systems with minimal cytotoxicity. This property is crucial for studying oxidative stress-related diseases .

4. Drug Delivery Systems

BODIPY fluorophores have also been integrated into drug delivery systems, enhancing the therapeutic efficacy of anticancer drugs. For example, nanoparticles conjugated with BODIPY exhibited sustained release of the chemotherapeutic agent paclitaxel (PTX) in tumor environments, demonstrating prolonged fluorescence and effective targeting of tumor tissues .

Case Study 1: BODIPY-Hy as a Fluorescent Probe

In a study by Zhou et al., BODIPY-Hy was developed as a fluorescent probe for hypochlorous acid (HOCl). The probe exhibited weak fluorescence in the absence of HOCl but showed over an 11-fold increase in emission intensity upon reaction with HOCl, allowing for sensitive detection in cellular environments .

Case Study 2: Morpholinylstyryl-BODIPYs

Research on morpholinylstyryl-substituted BODIPYs revealed their ability to target lysosomes specifically in hypoxic cancer cells. These probes displayed low initial fluorescence but showed significant enhancement under hypoxic conditions, making them suitable for imaging applications in cancer diagnostics .

Q & A

Q. How can photostability be quantified for BODIPY in long-term imaging?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.